molecular formula C13H16N4S B11778938 N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine

Cat. No.: B11778938
M. Wt: 260.36 g/mol
InChI Key: VWEGAINBTUHRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine (CAS: 1713476-97-1) is a heterocyclic compound with the molecular formula C₁₃H₁₆N₄S and a molecular weight of 260.36 g/mol . It features a pyridine ring substituted with two amine groups at the 2- and 3-positions, linked via a methylene bridge to a 2-cyclobutylthiazole moiety. Limited data on its physical properties (e.g., boiling point, storage conditions) and biological activity are available in the provided evidence, though its synthesis and applications are inferred from its classification as a medicinal chemistry intermediate .

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

2-N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyridine-2,3-diamine

InChI

InChI=1S/C13H16N4S/c14-11-5-2-6-15-12(11)16-7-10-8-18-13(17-10)9-3-1-4-9/h2,5-6,8-9H,1,3-4,7,14H2,(H,15,16)

InChI Key

VWEGAINBTUHRRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)CNC3=C(C=CC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to form the desired bonds between the thiazole and pyridine rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three structurally related heterocycles from the evidence:

Property N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
CAS No. 1713476-97-1 1713476-99-3 Not specified Not specified
Molecular Formula C₁₃H₁₆N₄S C₁₂H₁₃IN₂O C₁₂H₁₄N₄ C₁₂H₁₈N₄S
Molecular Weight (g/mol) 260.36 328.15 214.27 250.36
Core Heterocycle Thiazole + pyridine Pyrazole + iodophenoxy Pyrazole + pyridine Pyrazole + pyridine
Key Substituents Cyclobutyl, methylene bridge, diamine Iodophenoxy, propyl Cyclopropyl, methyl Methylthio propyl
Purity Not specified 97% Not specified Not specified
Synthetic Yield Not available Not available 17.9% Not specified

Key Observations

Heterocyclic Diversity: The target compound contains a thiazole ring, whereas the analogs in and feature pyrazole cores. Thiazoles are sulfur-containing heterocycles often associated with antimicrobial and kinase-inhibitory activities, while pyrazoles are nitrogen-rich and prevalent in anti-inflammatory and anticancer agents .

The iodophenoxy substituent in the compound introduces a heavy atom, which could be leveraged in radiolabeling or X-ray crystallography studies, unlike the other compounds .

No synthetic details are provided for the target compound, though its commercial availability suggests optimized protocols . The methylthio propyl group in one of the compounds introduces a sulfur atom, akin to the thiazole in the target molecule, which may influence redox properties or metal chelation .

Biological Activity

N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N4S
  • Molecular Weight : 260.36 g/mol
  • CAS Number : 1713476-97-1

Antioxidant Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, compounds synthesized from pyridine derivatives were evaluated for their ability to scavenge free radicals. One study reported that a related compound showed a high percentage of inhibition against the DPPH radical, indicating potential antioxidant activity .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition constant (KiK_i) values for similar compounds have been reported in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM against AChE .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties by acting as an inhibitor of cytosolic phospholipase A2 (cPLA2). Inhibitors of this enzyme are crucial in the treatment of inflammatory conditions due to their role in the production of pro-inflammatory mediators .

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiazole-containing compounds. The process often includes several steps such as:

  • Formation of Thiazole Ring : Cyclobutylthiazole is synthesized through cyclization reactions involving thioamide and appropriate carbonyl compounds.
  • Methylation : The thiazole derivative is then methylated to form the final product.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance:

  • AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, potentially enhancing cholinergic signaling.

Study on Antioxidant Activity

In a study evaluating various pyridine derivatives, this compound was tested alongside other compounds for antioxidant efficacy. Results demonstrated that this compound exhibited a notable reduction in oxidative stress markers in vitro .

Study on Enzyme Inhibition

Another research focused on the enzyme inhibition properties revealed that this compound significantly inhibited AChE activity in rat brain homogenates, suggesting potential applications in treating Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.